1,3-Dioxolane, 2-(2-methoxyphenyl)-
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Overview
Description
1,3-Dioxolane, 2-(2-methoxyphenyl)- is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic acetals derived from the reaction of aldehydes or ketones with diols
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 2-(2-methoxyphenyl)- can be synthesized through the acetalization of 2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production methods for 1,3-dioxolanes often involve similar acetalization reactions but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate continuous flow reactors to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane, 2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous solvents or Grignard reagents in ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Scientific Research Applications
1,3-Dioxolane, 2-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Investigated for its potential as a bio-based solvent in green chemistry applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-Dioxolane, 2-(2-methoxyphenyl)- involves its ability to form stable cyclic acetals, which protect carbonyl groups from unwanted reactions. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other acetal structures. In biological systems, its inhibitory action on enzymes like human rhinovirus 3C protease involves binding to the active site and preventing substrate access, thereby inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane, 2-(4-methoxyphenyl)-4-methyl-: Similar structure but with a methyl group, used in similar applications.
5-Methyl-1,3-dioxolane-4-one: A structurally related compound used as a green solvent.
Uniqueness
1,3-Dioxolane, 2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyphenyl group enhances its stability and makes it suitable for specialized applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
4420-21-7 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H12O3/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
QBXPWENAGCUSPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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